6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one is a synthetic organic compound belonging to the chromenone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: Benzaldehyde derivatives, ethyl acetoacetate, and phenol derivatives.
Condensation Reaction: The initial step often involves a condensation reaction between benzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Cyclization: The intermediate product undergoes cyclization to form the chromenone core structure.
Substitution: The final steps involve introducing the ethyl and benzyloxy groups through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydrochromenones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Used in the development of materials with specific properties, such as fluorescence or UV absorption.
Mechanism of Action
The mechanism of action of 6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it might inhibit enzyme activity or bind to receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of chromenones, known for its anticoagulant properties.
4-Hydroxycoumarin: A derivative with anticoagulant activity, used in the synthesis of warfarin.
7-Hydroxycoumarin: Known for its fluorescence properties and used in biochemical assays.
Uniqueness
6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other chromenone derivatives.
Properties
Molecular Formula |
C25H22O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
6-ethyl-7-[(4-methylphenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C25H22O3/c1-3-19-13-22-21(20-7-5-4-6-8-20)14-25(26)28-24(22)15-23(19)27-16-18-11-9-17(2)10-12-18/h4-15H,3,16H2,1-2H3 |
InChI Key |
SLESCBPXLHPDFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.